

# Berkeleyamide B: A Technical Overview of its Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: **Berkeleyamide B**

Cat. No.: **B15600634**

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## Introduction

**Berkeleyamide B** is a novel amide compound isolated from the extremophilic fungus *Penicillium rubrum* (now classified as *Talaromyces ruber*). This fungus was discovered thriving in the harsh, acidic environment of Berkeley Pit Lake in Butte, Montana.<sup>[1]</sup> As a secondary metabolite from an organism adapted to extreme conditions, **Berkeleyamide B** represents a unique chemical scaffold of potential interest in natural product chemistry and drug discovery. This document provides a detailed account of its chemical structure, molecular formula, and the physicochemical data reported following its isolation and characterization.

## Chemical Structure and Molecular Formula

**Berkeleyamide B** has the molecular formula C<sub>20</sub>H<sub>21</sub>NO<sub>6</sub>, as established by high-resolution electrospray ionization mass spectrometry (HRESIMS).<sup>[1]</sup> The chemical structure was elucidated through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.<sup>[1]</sup>

The IUPAC name for **Berkeleyamide B** is [[5-(3-methylbutanoylcarbamoyl)-4-oxopyran-2-yl]-phenylmethyl] acetate. The structure features a 4-pyrone ring, a phenyl group, an isobutyl amide moiety, and an acetate group.

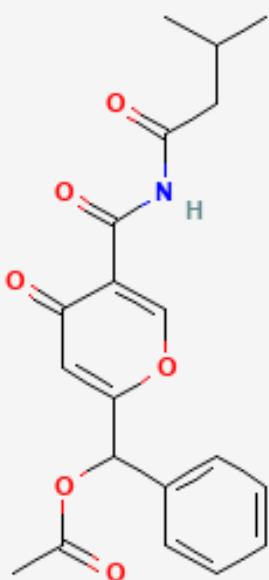


Figure 1. 2D Chemical Structure of **Berkeleyamide B**.

## Physicochemical and Spectroscopic Data

The characterization of **Berkeleyamide B** was based on the following spectroscopic data.

### Mass Spectrometry and Infrared Spectroscopy

High-resolution mass spectrometry confirmed the molecular formula, and infrared spectroscopy indicated the presence of key functional groups.

Technique	Data	Interpretation
HRESIMS	C <sub>20</sub> H <sub>21</sub> NO <sub>6</sub>	Confirmed molecular formula with 11 sites of unsaturation. <a href="#">[1]</a>
IR (cm <sup>-1</sup> )	1754	Acetate carbonyl stretch. <a href="#">[1]</a>
1697	Amide functionality. <a href="#">[1]</a>	
1654, 1616, 1574	Suggestive of a 4-pyrone moiety. <a href="#">[1]</a>	

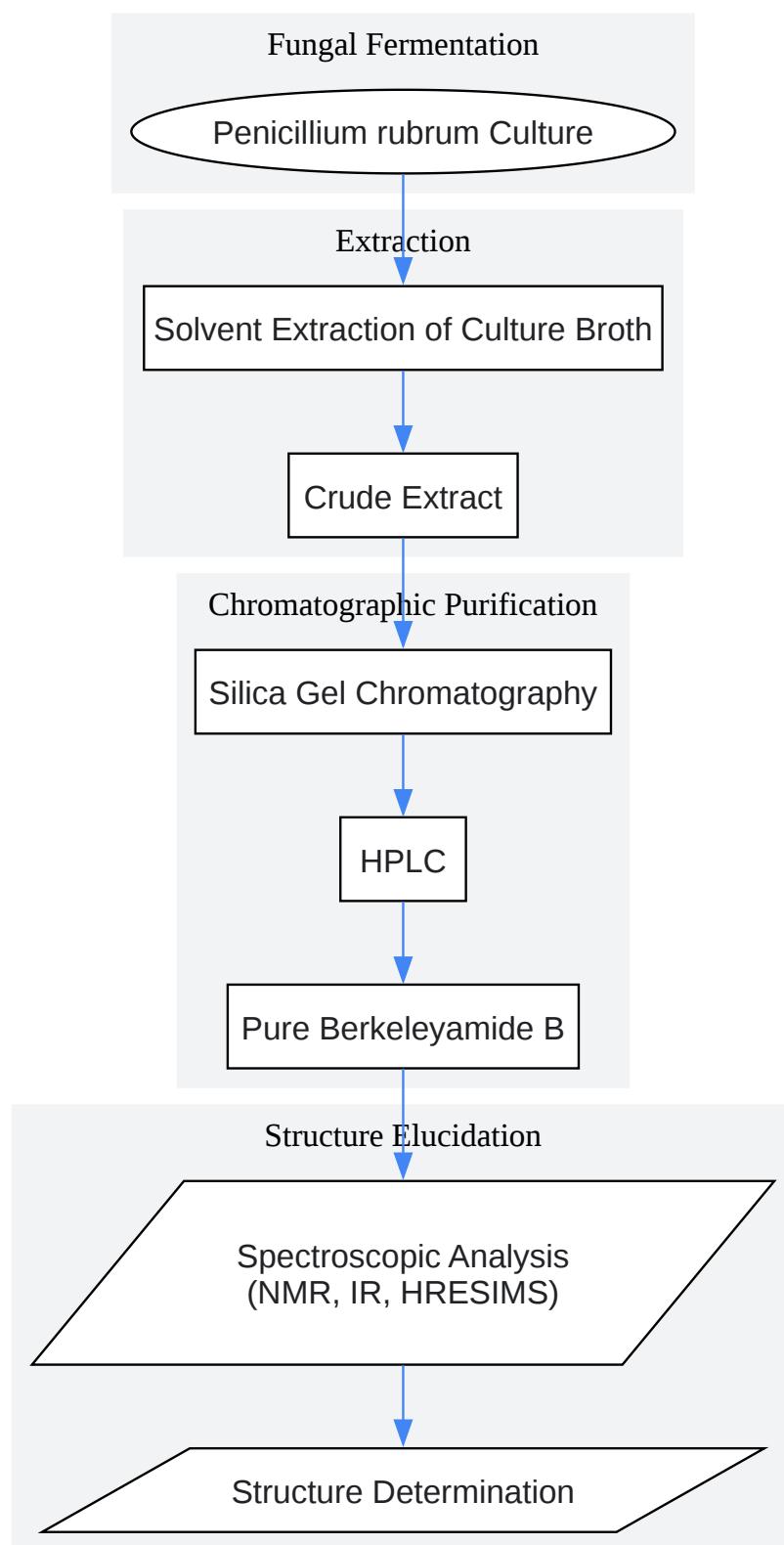
## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **Berkeleyamide B** was primarily determined by the analysis of its <sup>1</sup>H and <sup>13</sup>C NMR spectra, along with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). The presence of a monosubstituted aromatic ring, a terminal isobutyl group, and an acetate moiety were deduced from these data.<sup>[1]</sup> The HMBC spectrum was crucial in establishing the connectivity of the 4-pyrone core and the attached side chains.<sup>[1]</sup>

Note: Specific chemical shift values ( $\delta$ ) for <sup>1</sup>H and <sup>13</sup>C NMR were not fully detailed in the primary literature in a tabular format, but the key structural moieties were identified through these techniques.

## Isolation and Structure Elucidation Workflow

The isolation of **Berkeleyamide B** involved a multi-step process beginning with the fermentation of the producing organism, followed by extraction and chromatographic purification.



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Caption: Workflow for the isolation and structure elucidation of **Berkeleyamide B**.

# Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for **Berkeleyamide B**. While other compounds from the same fungal extract, such as Berkeleyamide A, have been reported to exhibit inhibitory activity against proteases like caspase-1 and matrix metalloproteinase 3 (MMP3), similar studies for **Berkeleyamide B** have not been described in the reviewed literature.[\[2\]](#)

## Experimental Protocols

### Fungal Culture and Fermentation

*Penicillium rubrum* isolated from Berkeley Pit Lake was cultured in a liquid medium to produce secondary metabolites, including **Berkeleyamide B**. The specifics of the fermentation medium and conditions were not detailed in the primary publication.

### Extraction and Isolation

The general procedure for isolating **Berkeleyamide B** from the fungal culture is as follows:

- Extraction: The culture broth is subjected to solvent extraction to obtain a crude organic extract.
- Chromatography: The crude extract is then fractionated using silica gel chromatography.
- Purification: Fractions containing **Berkeleyamide B** are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Note: This is a generalized protocol based on standard natural product isolation techniques. The specific solvents and gradients used for the chromatography of **Berkeleyamide B** were not provided in the available literature.

## Conclusion

**Berkeleyamide B** is a structurally unique natural product isolated from an extremophilic fungus. Its chemical structure has been well-characterized through modern spectroscopic techniques. However, its biological properties remain unexplored. Further research is

warranted to investigate the potential bioactivities of **Berkeleyamide B**, which could unveil novel therapeutic applications for this fascinating molecule.

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## References

- 1. The berkeleyamides, amides from the acid lake fungus *Penicillium rubrum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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